molecular formula C9H6N2O B1603144 1-Oxoisoindoline-4-carbonitrile CAS No. 435273-34-0

1-Oxoisoindoline-4-carbonitrile

Cat. No. B1603144
CAS RN: 435273-34-0
M. Wt: 158.16 g/mol
InChI Key: BEUNOHDSYZHSFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Oxoisoindoline-4-carbonitrile has been described in various studies. For instance, an efficient synthesis of 3-oxoisoindolines was described from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 heavy atoms, 6 of which are aromatic . The compound has a molar refractivity of 46.11 .


Physical And Chemical Properties Analysis

This compound has a high GI absorption and is not a BBB permeant . It’s not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Kp (skin permeation) of -6.92 cm/s .

Scientific Research Applications

1-Oxoisoindoline-4-carbonitrile is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other compounds. This compound has also been used in the synthesis of polymers, dyes, and catalysts. This compound is also used in the development of new materials, such as polymers and nanomaterials. Additionally, this compound has been used in the synthesis of organic light-emitting diodes (OLEDs).

Advantages and Limitations for Lab Experiments

1-Oxoisoindoline-4-carbonitrile has several advantages for laboratory experiments. This compound is easy to synthesize, and it is a versatile building block for creating new molecules and compounds. Additionally, this compound is relatively stable and can be stored for long periods of time. This compound also has a low toxicity, making it safe for use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. This compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very reactive, making it difficult to use in reactions that require high temperatures.

Future Directions

There are several potential future directions for 1-Oxoisoindoline-4-carbonitrile. This compound could be used in the development of new pharmaceuticals and other compounds. Additionally, this compound could be used in the development of new materials, such as polymers and nanomaterials. This compound could also be used in the synthesis of organic light-emitting diodes (OLEDs). Additionally, this compound could be used in the development of new catalysts and dyes. Finally, this compound could be used to study the biochemical and physiological effects of the compound on the body.

Safety and Hazards

The safety data sheet for 1-Oxoisoindoline-4-carbonitrile indicates that it has a signal word of “Warning” and carries hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

1-oxo-2,3-dihydroisoindole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-4-6-2-1-3-7-8(6)5-11-9(7)12/h1-3H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUNOHDSYZHSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622018
Record name 1-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

435273-34-0
Record name 1-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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